molecular formula C16H16ClN3O4 B2969695 5-chloro-N-(6-methoxypyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1904227-24-2

5-chloro-N-(6-methoxypyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2969695
CAS RN: 1904227-24-2
M. Wt: 349.77
InChI Key: FGHSWUXNYPMORS-UHFFFAOYSA-N
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Description

5-chloro-N-(6-methoxypyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as GSK2330672, is a novel small molecule inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Herbicidal Applications and Structure-Activity Relationships Nicotinamide derivatives, including those structurally related to "5-chloro-N-(6-methoxypyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide," have been studied for their herbicidal activities. A notable study outlined the synthesis and evaluation of various N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. These compounds demonstrated significant herbicidal activity against certain plants, such as bentgrass and duckweed, suggesting their potential as natural-product-based herbicides. The study further delves into the structure-activity relationships (SAR) that can guide the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Antiprotozoal Activity Research into nicotinamide derivatives has also extended into the antiprotozoal field. One study synthesized a compound known as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine from related precursors, investigating its in vitro and in vivo activity against Trypanosoma b.rhodesiense and Plasmodium falciparum. This research highlights the therapeutic potential of nicotinamide derivatives against infectious diseases, with some compounds showing promising results in an in vivo mouse model (M. Ismail et al., 2003).

Antineoplastic Activities A study on 6-substituted nicotinamides, including modifications similar to the chemical structure , explored their synthesis and antineoplastic activities. This research provided insights into the potential cancer-fighting properties of these compounds, presenting moderate activity against certain cancers in preliminary screenings. Such findings contribute to the broader understanding of the therapeutic capabilities of nicotinamide derivatives (W. Ross, 1967).

Redox Properties and Charge Transfer Interactions Another dimension of research focuses on the redox properties and charge transfer interactions of nicotinamide derivatives. Studies examining these chemical properties are crucial for understanding the electron acceptor capabilities of nicotinamide compounds and their potential applications in biochemical and pharmacological research (S. Shifrin, 1965).

properties

IUPAC Name

5-chloro-N-(6-methoxypyridin-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-22-14-3-2-11(8-18-14)20-15(21)10-6-13(17)16(19-7-10)24-12-4-5-23-9-12/h2-3,6-8,12H,4-5,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHSWUXNYPMORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(6-methoxypyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

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